5-Bromo-2-ethoxy-3-iodobenzaldehyde
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Overview
Description
5-Bromo-2-ethoxy-3-iodobenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of benzaldehyde and is commonly used in various research applications.
Scientific Research Applications
Trace Metal Ion Detection in Environmental Samples
A study demonstrates the synthesis of Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, derived from a related compound, for preconcentration and detection of trace amounts of copper(II) ions in water samples. This application is crucial for environmental monitoring and pollution control. The modified octadecyl silica disks used in this process show a high capacity for copper ions, highlighting the potential of such compounds in environmental analysis and remediation efforts (Fathi & Yaftian, 2009).
Synthesis of Novel Chelating Ligands
In the realm of organic synthesis, the modification and functionalization of 5-bromo-2-ethoxy-3-iodobenzaldehyde and its analogs have led to the development of novel chelating ligands. An example includes the creation of bidentate and tridentate 6-bromoquinoline derivatives through a Friedländer condensation approach. These derivatives have potential applications in coordination chemistry and catalysis, showcasing the versatility of halogenated benzaldehydes in synthetic chemistry (Hu, Zhang, & Thummel, 2003).
Advancements in Organic Chemistry
Further research into halogenated aromatic aldehydes, including compounds like 5-Bromo-2-ethoxy-3-iodobenzaldehyde, has revealed their utility in various organic reactions. These compounds serve as key intermediates in the synthesis of complex organic molecules, demonstrating their importance in the field of organic chemistry and material science. For instance, the palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes illustrates the critical role these substances play in the development of pharmacologically active compounds and materials with unique properties (Cho et al., 2004).
properties
IUPAC Name |
5-bromo-2-ethoxy-3-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFGNKRACUTEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxy-3-iodobenzaldehyde |
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